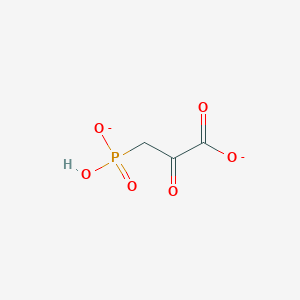

3-Phosphonopyruvate

説明

Contextualizing Phosphonates within Biological Chemistry

Phosphonates are a distinctive class of organophosphorus compounds characterized by a direct and highly stable carbon-phosphorus (C-P) bond. wikipedia.orgnih.gov This feature distinguishes them from the more common phosphate (B84403) esters, which contain a more labile carbon-oxygen-phosphorus (C-O-P) linkage. nih.gov The inherent stability of the C-P bond imparts phosphonates with resistance to chemical hydrolysis, thermal decomposition, and enzymatic degradation. nih.govqub.ac.uk

Naturally occurring phosphonates were first identified in 1959, opening a new area of phosphorus biochemistry. nih.gov These compounds are found across various organisms, including bacteria, fungi, and marine invertebrates. phosphonates.orgnih.gov Their biological roles are diverse and include participation in cell signaling, metabolism of cell membrane molecules, and as natural antibiotics. nih.govphosphonates.org Some well-known examples of bioactive phosphonates include the antibiotic fosfomycin (B1673569) and the herbicide phosphinothricin. wikipedia.orgnih.gov

The Central Role of 3-Phosphonopyruvate as a Key Metabolic Intermediate

The biosynthesis of nearly all known natural phosphonates originates from a pivotal reaction involving the conversion of phosphoenolpyruvate (B93156) (PEP), a central metabolite in glycolysis, to this compound (PnPy). researchgate.netfrontiersin.orgmicrobiologyresearch.org This intramolecular rearrangement, which establishes the crucial C-P bond, is catalyzed by the enzyme phosphoenolpyruvate mutase (PEP mutase). researchgate.netwikipedia.org

The formation of this compound is a thermodynamically unfavorable process, with the equilibrium strongly favoring its precursor, phosphoenolpyruvate. researchgate.netwikipedia.org To overcome this, biological systems employ a coupled enzymatic reaction. The subsequent and highly favorable decarboxylation of this compound to phosphonoacetaldehyde (B103672), catalyzed by phosphonopyruvate (B1221233) decarboxylase, effectively drives the biosynthetic pathway forward. wikipedia.orggenome.jpqmul.ac.uk Thus, this compound stands as a critical, albeit transient, intermediate at the gateway of phosphonate (B1237965) biosynthesis. researchgate.netmicrobiologyresearch.org

Historical Overview of this compound Discovery and Initial Characterization

The existence of an enzymatic reaction that could form a C-P bond was hypothesized long before it was demonstrated. Following the discovery of natural phosphonates in 1959, researchers proposed that phosphoenolpyruvate was the likely precursor. nih.govnih.gov For two decades, numerous attempts to show the direct conversion of phosphoenolpyruvate to this compound in cell-free extracts were unsuccessful, leading to the belief that this compound might be highly unstable. nih.govpsu.edu

The breakthrough came in 1988 when the enzyme responsible for this transformation, phosphoenolpyruvate mutase, was independently isolated and characterized by several research groups. nih.govnih.gov These studies finally provided concrete evidence for the role of this compound as the key intermediate in phosphonate biosynthesis. nih.gov Subsequent research has further elucidated the properties of this compound and the enzymes involved in its formation and conversion. psu.eduacs.org

Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C3H5O6P | nih.gov |

| IUPAC Name | 2-oxo-3-phosphonopropanoic acid | nih.govdrugbank.com |

| Molecular Weight | 168.04 g/mol | nih.gov |

| CAS Number | 5824-58-8 | epa.gov |

Enzymes Associated with this compound Metabolism

| Enzyme | EC Number | Function | Source |

| Phosphoenolpyruvate mutase | 5.4.2.9 | Catalyzes the conversion of phosphoenolpyruvate to this compound. | wikipedia.org |

| Phosphonopyruvate decarboxylase | 4.1.1.82 | Catalyzes the decarboxylation of this compound to phosphonoacetaldehyde. | genome.jpqmul.ac.uk |

| Phosphonopyruvate hydrolase | 3.11.1.3 | Catalyzes the hydrolysis of this compound to pyruvate (B1213749) and phosphate. | frontiersin.orgwikipedia.org |

Structure

3D Structure

特性

分子式 |

C3H3O6P-2 |

|---|---|

分子量 |

166.03 g/mol |

IUPAC名 |

3-[hydroxy(oxido)phosphoryl]-2-oxopropanoate |

InChI |

InChI=1S/C3H5O6P/c4-2(3(5)6)1-10(7,8)9/h1H2,(H,5,6)(H2,7,8,9)/p-2 |

InChIキー |

CHDDAVCOAOFSLD-UHFFFAOYSA-L |

正規SMILES |

C(C(=O)C(=O)[O-])P(=O)(O)[O-] |

同義語 |

3-phosphonopyruvate |

製品の起源 |

United States |

Biosynthetic Pathways Involving 3 Phosphonopyruvate

Phosphoenolpyruvate (B93156) Mutase (Ppm; EC 5.4.2.9)-Catalyzed C-P Bond Formation

The biosynthesis of the vast majority of known phosphonate (B1237965) natural products commences with the formation of a carbon-phosphorus (C-P) bond, a reaction catalyzed by the enzyme phosphoenolpyruvate mutase (Ppm). nih.govresearchgate.netresearchgate.net This enzyme facilitates an unusual intramolecular phosphoryl group transfer, converting phosphoenolpyruvate (PEP) into 3-phosphonopyruvate (PnPy). nih.govebi.ac.uk

Enzymatic Conversion of Phosphoenolpyruvate to this compound

Phosphoenolpyruvate mutase (EC 5.4.2.9), also known as PEP phosphomutase, catalyzes the isomerization of phosphoenolpyruvate to this compound. wikipedia.orgqmul.ac.uk This reaction involves the cleavage of a P-O bond in PEP and the subsequent formation of a new, high-energy C-P bond in PnPy. nih.govresearchgate.net The enzyme is essential for the synthesis of a wide array of phosphonate compounds, including antibiotics like fosfomycin (B1673569) and bialaphos. wikipedia.org Ppm from various organisms, such as the bacterium Pseudomonas gladioli and the blue mussel Mytilus edulis, has been purified and characterized. colab.ws In P. gladioli, the native enzyme is a tetramer with a subunit molecular mass of 61 kDa. colab.ws The enzyme from M. edulis is also a homotetramer. colab.ws Ppm activity is dependent on the presence of divalent metal ions, with Mg²⁺ being a common cofactor. colab.wsnih.gov

The systematic name for this enzyme is phosphoenolpyruvate 2,3-phosphonomutase. wikipedia.orgqmul.ac.uk The reaction it catalyzes is a crucial entry point into the biosynthesis of phosphonates, a class of natural products characterized by their highly stable C-P bond. researchgate.netnih.gov

Mechanistic Investigations of Phosphoryl Transfer and C-P Bond Formation

The mechanism of the intramolecular phosphoryl transfer catalyzed by Ppm has been a subject of extensive investigation since the enzyme's discovery in 1988. nih.govresearchgate.net The reaction is unusual as it involves the cleavage of a relatively low-energy P-O bond to form a high-energy C-P bond. researchgate.netresearchgate.net Current understanding, supported by computational studies, points towards a concerted, dissociative mechanism involving a metaphosphate-like transition state. nih.govresearchgate.net This proposed mechanism deviates from the more common 'in-line attack' paradigm for enzymatic phosphoryl transfer, which typically proceeds through a covalent phosphoryl-enzyme intermediate. nih.gov

In this dissociative mechanism, the phosphoryl group of PEP is believed to dissociate, forming a transient metaphosphate intermediate within the enzyme's active site. ebi.ac.uk This is followed by a nucleophilic attack from the C3 of the enolate of pyruvate (B1213749) on the phosphorus atom, forming the C-P bond of this compound. ebi.ac.ukwikipedia.org Evidence suggests that the configuration at the phosphorus center is retained during the transfer, which is a notable feature for a dissociative mechanism and is attributed to the precise positioning of the reactive intermediate by the enzyme's active site residues. wikipedia.org While a phosphoenzyme intermediate was initially considered, experimental and mutational studies have made this possibility less likely. wikipedia.org

Thermodynamic Considerations and Equilibrium Dynamics of the Ppm Reaction

The conversion of phosphoenolpyruvate to this compound is a thermodynamically unfavorable reaction. researchgate.netwikipedia.org The equilibrium of the reaction heavily favors the starting substrate, PEP, with some estimates suggesting that PEP is favored by as much as 500-fold. researchgate.netportlandpress.comresearchgate.net This thermodynamic barrier is a significant challenge for the biosynthesis of phosphonates. researchgate.net

Despite the high-energy nature of PEP, the formation of the C-P bond in this compound is energetically costly. wikipedia.org The equilibrium constant for the Ppm-catalyzed reaction is estimated to be around 1 x 10⁻³. psu.edu To overcome this unfavorable equilibrium in a biological context, the product, this compound, must be rapidly consumed by a subsequent, thermodynamically favorable reaction. researchgate.netpsu.edu This principle is a classic example of Le Chatelier's principle, where the removal of a product drives the reaction forward. wikipedia.org

Phosphonopyruvate (B1221233) Decarboxylase (Ppd; EC 4.1.1.82) Activity in Phosphonate Biosynthesis

To ensure the progression of phosphonate biosynthesis despite the unfavorable thermodynamics of the Ppm reaction, cells employ the enzyme phosphonopyruvate decarboxylase (Ppd). wikipedia.orgnih.gov

Decarboxylation of this compound to 2-Phosphonoacetaldehyde

Phosphonopyruvate decarboxylase (EC 4.1.1.82) catalyzes the irreversible decarboxylation of this compound to produce 2-phosphonoacetaldehyde and carbon dioxide. nih.govwikipedia.orgbiorxiv.org This enzyme belongs to the family of lyases, specifically the carboxy-lyases. wikipedia.org The systematic name for this enzyme class is this compound carboxy-lyase (2-phosphonoacetaldehyde-forming). wikipedia.org

Ppd requires thiamine (B1217682) pyrophosphate (TPP) and a divalent metal ion, such as Mg²⁺, as cofactors for its activity. nih.govoup.comgenome.jp The enzyme from Bacteroides fragilis has been characterized as a homotrimer. nih.gov The decarboxylation of the α-keto acid substrate is a common strategy in biological systems to drive metabolic pathways. nih.gov 2-Phosphonoacetaldehyde serves as a key intermediate that can be further modified in various phosphonate biosynthetic pathways, for example, through reduction to 2-hydroxyethylphosphonate or transamination to 2-aminoethylphosphonate. nih.govpnas.org

The Role of Ppd in Driving Thermodynamically Unfavorable Reactions

The decarboxylation reaction catalyzed by Ppd is highly exergonic and essentially irreversible under physiological conditions. nih.govpsu.edu This provides a strong thermodynamic pull, effectively driving the preceding, thermodynamically unfavorable Ppm-catalyzed reaction in the forward direction. wikipedia.orggenome.jpcreative-enzymes.com By rapidly converting this compound into 2-phosphonoacetaldehyde, Ppd ensures a continuous flux of intermediates into the phosphonate biosynthetic pathway. researchgate.netnih.gov

This coupling of an unfavorable equilibrium with a highly favorable irreversible step is a common and elegant strategy in metabolic pathways. psu.eduoup.com The Ppm and Ppd enzymes thus form a crucial two-step system that enables the initiation of all major phosphonate biosynthetic pathways. oup.comnih.gov

Cofactor Requirements and Metal Ion Activation for Ppd

Phosphonopyruvate decarboxylase (Ppd) is a critical enzyme that catalyzes the irreversible decarboxylation of this compound to produce phosphonoacetaldehyde (B103672) and carbon dioxide. nih.govebi.ac.uk This reaction serves as a thermodynamic driving force for the initial formation of the carbon-phosphorus (C-P) bond. nih.govebi.ac.uk The catalytic activity of Ppd is dependent on specific cofactors and is activated by certain metal ions.

Cofactor Dependency: Ppd belongs to the family of thiamine pyrophosphate (TPP)-dependent enzymes. acs.org TPP, a derivative of vitamin B1, is an essential cofactor for the decarboxylation of α-keto acids. acs.orgexpasy.org The mechanism involves the formation of a covalent intermediate between TPP and the substrate, which facilitates the cleavage of the carbon-carbon bond. expasy.org

Metal Ion Activation: The activity of Ppd is significantly enhanced by the presence of divalent metal ions. Magnesium (Mg²⁺) is the most commonly cited and essential metal ion for Ppd function. acs.org Studies have shown that other divalent cations, such as manganese (Mn²⁺) and calcium (Ca²⁺), can also activate the enzyme, although Mg²⁺ is often required for maximal activity. acs.org These metal ions are believed to play a role in the proper binding of the substrate and cofactor within the enzyme's active site, thereby facilitating catalysis. acs.org For instance, in Bacteroides fragilis, a specific aspartate residue has been identified as crucial for Mg²⁺ binding within the TPP-binding motif.

Divergence from this compound to Diverse Natural Phosphonates

From the central branch point of this compound, several distinct biosynthetic pathways diverge, leading to the formation of a wide array of natural phosphonates with significant biological activities. These pathways are initiated by a handful of key enzymatic reactions that act directly on PnPy. portlandpress.com

Biosynthesis of 2-Aminoethylphosphonate (AEP) from this compound Intermediates

2-Aminoethylphosphonate (AEP) is one of the most abundant and widely distributed natural phosphonates, found in organisms ranging from bacteria to lower eukaryotes. nih.govhawaii.edu Its biosynthesis from this compound is a well-established three-step pathway. nih.govunl.pt

Pathways to Phosphonoalanine and Related Phosphonates

Phosphonoalanine, the phosphonate analog of the amino acid aspartic acid, is another important natural phosphonate. frontiersin.orgoup.com Its biosynthesis directly from this compound involves a transamination reaction. acs.orgportlandpress.com This conversion is catalyzed by a PLP-dependent aminotransferase, which transfers an amino group to the keto acid PnPy. acs.orgportlandpress.com

Unlike the pathway to AEP, this transamination is inherently reversible. nih.govportlandpress.com Therefore, for the net synthesis of phosphonoalanine to occur, it is often coupled with a subsequent, energetically favorable reaction, such as its incorporation into larger molecules like peptides or glycans. portlandpress.com The discovery of phosphonoalamides, antimicrobial phosphonopeptides, has shed light on this strategy, where the formation of phosphonoalanine is directly linked to peptide ligation. acs.orgosu.edu

Formation of Phosphonomethylmalate and Other Carbon-Carbon Bond Formations

A significant biosynthetic diversification from this compound involves the formation of new carbon-carbon bonds. A key example is the synthesis of (R)-2-(phosphonomethyl)malate, a crucial intermediate in the biosynthesis of several phosphonate antibiotics, including the antimalarial compound FR-900098 and the antibiotic fosfomycin in some bacteria. nih.govexpasy.orgpnas.org

This reaction involves the condensation of this compound with acetyl-CoA, catalyzed by the enzyme 2-phosphonomethylmalate synthase. expasy.orgqmul.ac.ukgenome.jp This enzyme is a homolog of homocitrate synthase and facilitates an aldol-like condensation. nih.govmicrobiologyresearch.orgebi.ac.uk This step is particularly important in biosynthetic pathways where a phosphonopyruvate decarboxylase is absent, as the exergonic condensation with acetyl-CoA provides the necessary thermodynamic pull to drive the initial unfavorable formation of PnPy from PEP. nih.govpnas.org

Catabolic and Degradative Pathways of 3 Phosphonopyruvate

Phosphonopyruvate (B1221233) Hydrolase (PPH; EC 3.11.1.3)-Catalyzed C-P Bond Cleavage

Phosphonopyruvate hydrolase (PPH) is a specialized enzyme responsible for the hydrolytic cleavage of the carbon-phosphorus bond in 3-phosphonopyruvate. frontiersin.orgtamu.eduwikipedia.org This enzymatic reaction is a crucial step in the catabolism of certain organophosphonates, allowing organisms to utilize them as a source of phosphorus, and in some cases, carbon and nitrogen. nih.govresearchgate.net

Hydrolysis of this compound to Pyruvate (B1213749) and Phosphate (B84403)

The primary reaction catalyzed by PPH is the hydrolysis of this compound, which yields pyruvate and inorganic phosphate. wikipedia.orgqmul.ac.ukrsc.orgrsc.orgpsu.edu This is achieved through the addition of a water molecule across the C-P bond. wikipedia.org The stability of this compound has been studied across a range of pH values, with the compound showing greatest stability at pH levels below 1 and above 8. The hydrolysis of the C-P bond occurs most rapidly when this compound is in its monoanionic and dianionic forms. rsc.orgrsc.org The reaction is generally not inhibited by the product, inorganic phosphate. qmul.ac.ukgenome.jpsemanticscholar.org

| Reactant | Enzyme | Products |

| This compound | Phosphonopyruvate Hydrolase (PPH) | Pyruvate, Inorganic Phosphate |

Catalytic Mechanism and Specificity of PPH for Carbon-Phosphorus Bonds

PPH belongs to the phosphoenolpyruvate (B93156) (PEP) mutase/isocitrate lyase (PEPM/ICL) superfamily. frontiersin.orgqmul.ac.ukgenome.jpnih.gov The enzyme is highly specific for its substrate, this compound. qmul.ac.ukgenome.jpsemanticscholar.org The catalytic mechanism of PPH is believed to be analogous to that of PEP mutase, involving the activation of a water molecule that acts as a nucleophile. nih.govacs.orgresearchgate.netresearchgate.net This activation is facilitated by a threonine residue (Thr118) located in a flexible loop that gates the active site. nih.govacs.orgresearchgate.netresearchgate.net The proposed mechanism involves the nucleophilic attack of this activated water molecule on the phosphorus atom of this compound, leading to the cleavage of the C-P bond. researchgate.net Divalent cations, such as Mg2+, Co2+, and Mn2+, are required for the enzyme's activity, anchoring the substrate to the active site. qmul.ac.ukgenome.jpnih.gov

The enzyme's specificity for substrates with a β-carbonyl group is a key feature, as this group helps to stabilize the carbanion leaving group formed during the heterolytic cleavage of the C-P bond. tamu.edunih.govnih.gov PPH activity is inhibited by substrate analogues such as phosphonoformic acid, hydroxymethylphosphonic acid, and 3-phosphonopropanoic acid. qmul.ac.ukgenome.jpsemanticscholar.org

Role of PPH in Phosphonoalanine Mineralization

PPH plays a vital role in the degradation pathway of L-phosphonoalanine, a naturally occurring phosphonate (B1237965). frontiersin.orgnih.govmdpi.comacs.org The mineralization of phosphonoalanine begins with a transamination reaction, converting it to this compound. frontiersin.orgnih.govmdpi.comacs.org Subsequently, PPH catalyzes the hydrolysis of this intermediate to pyruvate and inorganic phosphate, releasing these essential nutrients for the organism. frontiersin.orgnih.govmdpi.comacs.org This pathway has been identified in various environmental bacteria, such as strains of Burkholderia cepacia and Variovorax sp., which can utilize L-phosphonoalanine as a source of carbon, nitrogen, and phosphorus. nih.govresearchgate.netsemanticscholar.orgnih.gov

Regulatory Mechanisms in this compound Catabolism

The expression and activity of the enzymes involved in the breakdown of this compound are tightly regulated to meet the metabolic needs of the cell. This regulation occurs at the genetic level, responding to the presence of specific substrates and the availability of essential nutrients like phosphate.

Inducibility of Degradative Enzymes by this compound and Phosphonoalanine

The enzymes responsible for the degradation of this compound, including PPH, are typically inducible. nih.govresearchgate.netsemanticscholar.orgasm.org This means their synthesis is triggered by the presence of their substrates, namely this compound or its precursor, phosphonoalanine. nih.govresearchgate.netsemanticscholar.org For instance, in Burkholderia cepacia and Variovorax sp., PPH activity is detected when the bacteria are grown in the presence of phosphonoalanine or phosphonopyruvate. researchgate.netsemanticscholar.org This substrate-inducible regulation ensures that the cell only expends energy producing these catabolic enzymes when the specific phosphonates are available in the environment. nih.govnih.govresearchgate.net

Phosphate-Independent Expression of PPH and its Significance

A notable feature of PPH regulation is that its expression is often independent of the ambient inorganic phosphate (Pi) concentration. nih.govresearchgate.netqmul.ac.ukgenome.jpsemanticscholar.org This contrasts with many other phosphonate degradation pathways, such as the C-P lyase pathway, which are typically repressed by high levels of inorganic phosphate and induced under phosphate starvation conditions. nih.govresearchgate.netresearchgate.net The phosphate-independent expression of PPH allows organisms to utilize phosphonoalanine and this compound as nutrient sources even when sufficient inorganic phosphate is available. nih.govresearchgate.net This provides a significant metabolic advantage, enabling these bacteria to access alternative sources of carbon and nitrogen from phosphonates without being restricted by phosphate availability. nih.govresearchgate.net

Enzymology of Key Enzymes Interacting with 3 Phosphonopyruvate

Phosphoenolpyruvate (B93156) Mutase (Ppm)

Phosphoenolpyruvate mutase (Ppm) is a crucial enzyme responsible for the biosynthesis of the carbon-phosphorus (C-P) bond in phosphonate (B1237965) natural products. acs.org It catalyzes the intramolecular rearrangement of phosphoenolpyruvate (PEP) to 3-phosphonopyruvate (PnPy), a thermodynamically unfavorable but vital step. ebi.ac.ukacs.org

Detailed Enzyme Kinetics and Substrate Specificity for PEP and this compound

The kinetics of Ppm have been studied in various organisms, revealing important aspects of its catalytic efficiency and substrate affinity. The reaction is reversible, but the equilibrium strongly favors the formation of PEP from this compound.

For the forward reaction (PEP to this compound), the enzyme from Tetrahymena pyriformis exhibits a kcat of 5 s⁻¹ and a Km for PEP of 0.77 mM in the presence of Mg(II) at pH 7.5 and 25°C. acs.org The reverse reaction (this compound to PEP) is significantly more efficient. The Ppm from Mytilus edulis has a kcat of 34 s⁻¹ and a Km for this compound of 3 µM. colab.ws Similarly, the enzyme from Pseudomonas gladioli B-1 shows a Km for this compound of 19 µM. colab.ws The enzyme from Trypanosoma cruzi displays an apparent Km of 8 µM for phosphonopyruvate (B1221233) with a kcat of 12 s⁻¹. researchgate.net

Table 1: Comparative Kinetic Parameters of Phosphoenolpyruvate Mutase

| Enzyme Source | Direction | Substrate | Km | kcat | Reference |

|---|---|---|---|---|---|

| Tetrahymena pyriformis | Forward | PEP | 0.77 mM | 5 s⁻¹ | acs.org |

| Tetrahymena pyriformis | Reverse | This compound | 3.5 µM | 100 s⁻¹ | acs.org |

| Mytilus edulis | Reverse | This compound | 3 µM | 34 s⁻¹ | colab.ws |

| Pseudomonas gladioli B-1 | Reverse | This compound | 19 µM | - | colab.ws |

| Trypanosoma cruzi | Reverse | This compound | 8 µM | 12 s⁻¹ | researchgate.net |

Active Site Characterization and Identification of Catalytic Residues

The active site of Ppm is located within an α/β-barrel backbone fold. acs.org X-ray crystallography and modeling studies of the Mytilus edulis enzyme have identified several key residues crucial for substrate binding and catalysis. acs.orgacs.org These residues are situated at the C-terminal ends of the β-strands of the barrel. acs.org

The binding of the essential Mg(II) cofactor is mediated by the side chains of D85, D87, and E114. acs.orgacs.orgnih.gov The carboxylate group of the substrate is thought to interact with R159, while the phosphoryl group is positioned near D58 and interacts with K120. acs.orgacs.orgnih.gov An oxyanion hole, formed by the backbone amides of G47 and L48 and the side chain of S46, also plays a role in stabilizing the transition state. acs.orgnih.gov A flexible loop (residues 115-133) is believed to gate the active site, shielding the reaction from the solvent during catalysis. rcsb.orgscispace.com

Mutational Analysis to Elucidate Catalytic Mechanisms and Functional Importance

Site-directed mutagenesis has been instrumental in defining the roles of the active site residues. acs.orgnih.gov Mutation of D58 to alanine (B10760859) (D58A) results in a complete loss of detectable catalytic activity, suggesting its essential role in the phosphoryl transfer step, possibly as a nucleophile. acs.orgnih.gov

Mutations of the Mg(II)-binding residues (D85A, D87A, and E114A) and the carboxylate-binding residue (R159A) lead to a significant reduction but not a complete loss of catalytic activity. acs.orgnih.gov This indicates their importance in cofactor and substrate binding, which in turn facilitates catalysis. acs.orgnih.gov The mutation of residues within the gating loop, such as K120, N122, and L124, also leads to a significant loss of catalytic activity, highlighting the loop's role in maintaining a catalytically competent active site conformation. rcsb.orgscispace.com These mutational studies support a dissociative mechanism for phosphoryl transfer rather than a double-displacement mechanism involving a covalent phosphoenzyme intermediate. scispace.comgenome.jp

Table 2: Effect of Site-Directed Mutagenesis on Phosphoenolpyruvate Mutase Activity

| Mutant | Catalytic Role of Wild-Type Residue | Effect on Activity | Reference |

|---|---|---|---|

| D58A | Nucleophilic catalysis (phosphoryl transfer) | No detectable activity | acs.orgnih.gov |

| R159A | PEP carboxylate group binding | Low catalytic activity retained | acs.orgnih.gov |

| D85A | Mg(II) binding | Low catalytic activity retained | acs.orgnih.gov |

| D87A | Mg(II) binding | Low catalytic activity retained | acs.orgnih.gov |

| E114A | Mg(II) binding | Low catalytic activity retained | acs.orgnih.gov |

| K120A | Mediates Mg(II) coordination | Significant loss of activity | rcsb.org |

| N122A | Surrounds transferring phosphoryl group | Significant loss of activity | rcsb.org |

| L124A | Surrounds transferring phosphoryl group | Significant loss of activity | rcsb.org |

Phosphonopyruvate Hydrolase (PPH)

Phosphonopyruvate hydrolase (PPH) is an enzyme that catalyzes the hydrolysis of the C-P bond in this compound to produce pyruvate (B1213749) and inorganic phosphate (B84403). ontosight.aiwikipedia.org This enzyme is a member of the phosphoenolpyruvate mutase/isocitrate lyase (PEPM/ICL) superfamily. genome.jpnih.gov

Kinetic Characterization and Substrate Specificity for this compound

PPH exhibits high specificity for its substrate, this compound. genome.jpexpasy.orgqmul.ac.uk The enzyme from Variovorax sp. Pal2 has a kcat of 105 s⁻¹ and a Km for this compound of 5 µM. nih.govrhea-db.org In contrast, it shows very slow substrate activity towards PEP, with a kcat of 2 x 10⁻⁴ s⁻¹. acs.orgnih.gov The enzyme from Burkholderia cepacia Pal6 is also uniquely specific for phosphonopyruvate. nih.gov The PPH from Variovorax sp. Pal2 is competitively inhibited by oxalate (B1200264) and sulfopyruvate (B1220305). nih.gov

**Table 3: Kinetic Parameters of Phosphonopyruvate Hydrolase from *Variovorax sp. Pal2***

| Substrate/Inhibitor | Type | Km / Ki | kcat | Reference |

|---|---|---|---|---|

| This compound | Substrate | 5 µM | 105 s⁻¹ | nih.govrhea-db.org |

| Phosphoenolpyruvate (PEP) | Slow Substrate | 2.0 mM (Ki) | 2 x 10⁻⁴ s⁻¹ | acs.orgnih.gov |

| Oxalate | Competitive Inhibitor | 17 µM | - | acs.orgnih.gov |

| Sulfopyruvate | Competitive Inhibitor | 210 µM | - | acs.orgnih.gov |

Metal Ion Dependency and Activation Profile (e.g., Co²⁺, Mg²⁺, Mn²⁺)

PPH requires a divalent metal ion for its catalytic activity. genome.jpqmul.ac.uk The enzyme from Variovorax sp. Pal2 is effectively activated by Mg²⁺, Mn²⁺, and Co²⁺. acs.org For this enzyme, Mg²⁺ binds first in an ordered kinetic mechanism with a dissociation constant (Kd) of 140 µM. nih.gov

Studies on PPH from Burkholderia cepacia Pal6 showed activation by several divalent metal ions in the following order of effectiveness: Co²⁺ > Ni²⁺ > Mg²⁺ > Zn²⁺ > Fe²⁺ > Cu²⁺. nih.gov The enzyme activity from this source is inhibited by EDTA, a metal-chelating agent, confirming the requirement for metal ions. nih.gov The PPH from Variovorax sp. Pal2 is also Co²⁺-dependent. nih.gov

Table 4: Metal Ion Activation of Phosphonopyruvate Hydrolase

| Enzyme Source | Activating Metal Ions | Order of Activation | Reference |

|---|---|---|---|

| Variovorax sp. Pal2 | Mg²⁺, Mn²⁺, Co²⁺ | - | acs.org |

| Burkholderia cepacia Pal6 | Co²⁺, Ni²⁺, Mg²⁺, Zn²⁺, Fe²⁺, Cu²⁺ | Co²⁺ > Ni²⁺ > Mg²⁺ > Zn²⁺ > Fe²⁺ > Cu²⁺ | nih.gov |

Analysis of Inhibition by Phosphonate Analogues

The study of inhibitors has been crucial in understanding the active site and mechanism of phosphoenolpyruvate (PEP) mutase, the enzyme responsible for the synthesis of this compound. Various substrate and intermediate analogues, particularly phosphonate analogues, have been used to probe the enzyme's function.

Research has shown that the nature of inhibition by anionic compounds is dependent on their size. nih.gov Smaller anions such as sulfite, nitrate, and phosphinate act as noncompetitive inhibitors of PEP mutase. nih.gov In contrast, larger anions, including the phosphonate group itself, along with sulfate (B86663) and phosphate, function as competitive inhibitors. nih.gov This suggests that the larger anions directly compete with the substrate for binding at the active site.

A particularly potent inhibitor is oxalate, an analogue of the enolate intermediate of pyruvate, which exhibits a competitive inhibition constant (Ki) of 25 µM. nih.govacs.org Interestingly, when oxalate is combined with the smaller, noncompetitive anionic inhibitors, a synergistic inhibition effect is observed. nih.gov This suggests the formation of a "bimolecular transition-state analogue," where the binding of both molecules mimics the transition state of the reaction, leading to enhanced inhibition. nih.govacs.org

The structural similarities between the active sites of PEP mutase and isocitrate lyase have also been explored through inhibition studies. Despite the apparent structural differences in their substrates, several analogues of isocitrate have been found to be effective inhibitors of PEP mutase, pointing to a possible evolutionary relationship between the two enzymes. nih.gov These inhibition patterns have been instrumental in developing a model of the PEP mutase active site that aligns with a proposed mechanism involving a phosphoenzyme intermediate. nih.gov

Further studies have investigated compounds like oxalyl phosphate, which, along with oxalate, acts as a competitive inhibitor against phosphonopyruvate. psu.edunih.gov However, neither compound demonstrated the slow, tight-binding inhibition that would be expected from a stable phosphoenzyme-oxalate complex, leading to questions about the precise nature of the phosphoenzyme intermediate. psu.edunih.gov

Phosphonopyruvate Decarboxylase (Ppd)

Enzymatic Parameters and Substrate Scope for this compound and Analogues

The phosphonopyruvate decarboxylase from Bacteroides fragilis has been extensively characterized. nih.gov It functions as a homotrimer and requires thiamine (B1217682) pyrophosphate (ThDP) and divalent metal ions like Mg²⁺, Mn²⁺, or Ca²⁺ as cofactors. nih.gov The enzyme exhibits a high affinity for its primary substrate, this compound, with a Michaelis constant (Km) of 3.2 µM and a catalytic rate (kcat) of 10.2 s⁻¹. nih.govresearchgate.netrhea-db.org The product, phosphonoacetaldehyde (B103672), shows product inhibition with an inhibition constant (Ki) of 15 µM. nih.govresearchgate.net

Ppd also demonstrates a degree of substrate promiscuity, as it can decarboxylate other α-keto acids, albeit much less efficiently. nih.govexpasy.org For instance, pyruvate and sulfopyruvate are processed by the enzyme, but at significantly slower rates. nih.govresearchgate.netresearchgate.net

Enzymatic Parameters for Phosphonopyruvate Decarboxylase from B. fragilis

| Substrate/Cofactor | Km (µM) | kcat (s⁻¹) | Ki (µM) |

|---|---|---|---|

| This compound | 3.2 ± 0.2 | 10.2 ± 0.3 | |

| Phosphonoacetaldehyde | 15 ± 2 | ||

| Pyruvate | 25,000 | 0.05 | |

| Sulfopyruvate | ~0.05 | 200 ± 20 | |

| Thiamine Pyrophosphate | 13 ± 2 | ||

| Mg(II) | 82 ± 8 | ||

| Mn(II) | 13 ± 1 | ||

| Ca(II) | 78 ± 6 |

Data sourced from Zhang et al. (2003). nih.gov

Thiamine Diphosphate (B83284) (ThDP) Binding and Catalytic Mechanism

Like other enzymes in its family, the catalytic activity of phosphonopyruvate decarboxylase is dependent on the cofactor thiamine diphosphate (ThDP) and a divalent metal ion, typically Mg²⁺. acs.orgutsa.edu The metal ion is crucial for the binding of the pyrophosphate moiety of ThDP. acs.org The general mechanism for ThDP-dependent decarboxylases begins with the deprotonation of the C2 atom of the thiazolium ring of ThDP to form a reactive ylide. acs.org

This ylide then performs a nucleophilic attack on the carbonyl carbon of the substrate, this compound, forming a covalent adduct. acs.org The subsequent decarboxylation of this intermediate is facilitated by the thiazolium ring acting as an electron sink. utsa.edu This step yields an enamine intermediate, which is then protonated. Finally, the product, 2-phosphonoacetaldehyde, is released, regenerating the ThDP ylide for the next catalytic cycle. acs.org

Characterization of Mechanism-Based Inhibitors of Ppd

Mechanism-based inhibitors are powerful tools for studying enzyme mechanisms and can serve as leads for drug development. For phosphonopyruvate decarboxylase, phosphonodifluoropyruvate (PnDFP) has been synthesized and identified as a mechanism-based inhibitor. researchgate.netnih.govnih.gov

The rationale behind designing PnDFP was to create a compound that, upon entering the active site, would undergo the initial steps of the catalytic cycle but then form a reactive species that irreversibly inactivates the enzyme. nih.gov Studies have confirmed that PnDFP causes irreversible inactivation of Ppd from Bacteroides fragilis. nih.govnih.gov This inactivation process is accompanied by the release of fluoride (B91410) ions, which is a key characteristic of its mechanism-based action. nih.govnih.gov The inactivation of the enzyme by PnDFP provides strong evidence that it follows the expected catalytic steps, leading to its own conversion into a species that covalently modifies and inhibits the enzyme. nih.govnih.gov

Structural Biology of Enzymes Catalyzing 3 Phosphonopyruvate Transformations

Structural Studies of Phosphoenolpyruvate (B93156) Mutase (Ppm)

Phosphoenolpyruvate mutase is a tetrameric, Mg(II)-dependent enzyme that facilitates the intramolecular rearrangement of PEP to form P-pyr. nih.govscispace.com Structural analyses have provided significant insights into its architecture, substrate binding, and catalytic mechanism.

The crystal structure of Ppm from the mollusk Mytilus edulis reveals that each subunit adopts a modified α/β barrel fold, also known as a TIM barrel fold, which consists of eight parallel β-strands forming a central barrel surrounded by eight α-helices. nih.govwikipedia.org A distinctive feature of Ppm's architecture is "helix swapping," where the eighth α-helix of one subunit projects away from its own barrel and packs against the β-sheet of the adjacent subunit within a tightly associated dimer. nih.goviucr.org These dimers then associate to form the functional homotetramer. nih.govwikipedia.org This helix swapping is a notable characteristic among some TIM barrel proteins and contributes to the stability of the dimeric and tetrameric assemblies. iucr.org

| Feature | Description |

| Quaternary Structure | Homotetramer, formed by a dimer of dimers. nih.gov |

| Monomer Fold | Modified α/β barrel (TIM barrel) with seven β-sheets in the core. wikipedia.orgebi.ac.uk |

| Helix Swapping | The eighth α-helix of each subunit is swapped, packing against the neighboring subunit's β-sheet. nih.gov |

| Symmetry | The tetramer exhibits 222 symmetry. scispace.com |

Crystallographic studies of Ppm complexed with inhibitors and substrate analogs have been instrumental in mapping the active site and understanding substrate recognition. The structure of Ppm from Mytilus edulis bound to the inhibitor Mg(2+)-oxalate shows the inhibitor buried deep within the central channel of the α/β barrel, near the C-terminal ends of the β-strands. nih.govrcsb.org This binding mode provided early clues about the location of the active site. nih.gov

A more informative structure was obtained with the substrate analog sulfopyruvate (B1220305), which more closely mimics the product, 3-phosphonopyruvate. rcsb.orgresearchgate.net The Mg(II)-sulfopyruvate complex revealed that the pyruvyl moiety of the analog binds in a manner similar to oxalate (B1200264). rcsb.orgresearchgate.net The sulfo group, analogous to the phosphonyl group of P-pyr, interacts with the guanidinium (B1211019) group of an arginine residue (Arg159). rcsb.org This interaction is crucial for positioning the substrate for catalysis. rcsb.org These ligand-bound structures suggest that the substrate is anchored to the active site primarily through its interaction with the essential Mg(II) ion and key amino acid residues. scispace.comrcsb.org

A significant finding from the structural studies of Ppm is the conformational flexibility of a large loop, comprising residues 115-133. scispace.comnih.gov This loop acts as a "gate" to the active site. scispace.comnih.gov In the absence of a bound substrate or in the apo-enzyme form, this loop is either disordered or in an "open" conformation, allowing solvent access to the active site. scispace.comnih.govrcsb.org

Upon binding of a substrate or a substrate analog like sulfopyruvate, the loop undergoes a substantial conformational change, moving to a "closed" state that shields the active site from the bulk solvent. scispace.comwikipedia.org This sequestration is hypothesized to be critical for catalysis, preventing the hydrolysis of reactive intermediates. scispace.comnih.gov The movement of this gating loop is a key feature of the enzyme's catalytic cycle, allowing for substrate entry and product release while maintaining a controlled environment for the chemical reaction. scispace.comnih.gov Key residues within this loop, such as Lys120, Asn122, and Leu124, are displaced when the loop opens and are essential for catalytic activity, with their mutation leading to a significant loss of function. wikipedia.orgnih.gov

Phosphoenolpyruvate mutase belongs to the isocitrate lyase/PEP mutase (ICL/PEPM) superfamily. scispace.comacs.org Members of this superfamily share a conserved (α/β)₈-barrel fold and often feature the characteristic helix swapping seen in Ppm. acs.orgresearchgate.net The structural similarity extends to enzymes with different catalytic functions, such as isocitrate lyase, 2-methylisocitrate lyase, and phosphonopyruvate (B1221233) hydrolase. scispace.comwikipedia.org For instance, the structure of Ppm is very similar to that of methylisocitrate lyase in its β-barrel structure, active site layout, and multimerization geometry. wikipedia.org

This structural conservation, despite divergence in the catalyzed reactions, suggests a common evolutionary origin. nih.gov It is believed that the diverse functionalities within this superfamily arose from a common ancestral scaffold, with changes in specific active site residues leading to different chemical capabilities. unm.edu The shared structural motifs and sequence similarities, for example between PEP mutase and carboxyphosphonoenolpyruvate mutase, provide strong evidence for the ancient origins of phosphonate (B1237965) biosynthesis. colab.ws

Structural Studies of Phosphonopyruvate Hydrolase (PPH)

Phosphonopyruvate hydrolase (PPH) is another key enzyme in phosphonate metabolism, catalyzing the hydrolysis of this compound. It shares significant sequence identity and functional similarity with Ppm, making their structural comparison particularly insightful. acs.orgnih.gov

Three crystal structures of PPH from Variovorax sp. Pal2 have been determined: the ligand-free (apo) enzyme, the enzyme bound to Mg²⁺ and the inhibitor oxalate, and the enzyme in complex with its substrate, this compound, and Mg²⁺. acs.orgnih.govresearchgate.net These structures reveal that PPH, like Ppm, is a tetramer and each monomer possesses an (α/β)₈ barrel fold with the eighth helix swapped between subunits of a dimer. acs.orgnih.govrcsb.org

In the ligand-bound structures, both the substrate (P-pyr) and the inhibitor (oxalate) are anchored in the active site by the essential Mg²⁺ ion. acs.orgrcsb.org However, a key difference between PPH and Ppm lies in the conformation of the active site capping loop. acs.org In all three determined structures of PPH, this loop is disordered, whereas in Ppm, the equivalent loop adopts a closed conformation upon ligand binding to sequester the active site. acs.orgresearchgate.net It is suggested that crystal packing forces may have favored the open conformation of the loop in the PPH crystals, even in the presence of a bound inhibitor. acs.org

| Feature | Phosphoenolpyruvate Mutase (Ppm) | Phosphonopyruvate Hydrolase (PPH) |

| Fold | (α/β)₈ barrel (TIM barrel) wikipedia.org | (α/β)₈ barrel acs.org |

| Quaternary Structure | Dimer of dimers (tetramer) nih.gov | Dimer of dimers (tetramer) acs.org |

| Helix Swapping | Yes nih.gov | Yes acs.org |

| Active Site Gating Loop | Open in apo form, closed upon ligand binding. scispace.com | Disordered in both apo and ligand-bound forms observed. acs.org |

| Superfamily | ICL/PEPM scispace.com | ICL/PEPM acs.org |

Active Site Configuration and Metal Ion Coordination in this compound Hydrolysis

Phosphonopyruvate hydrolase (PPH) is a metalloenzyme that facilitates the hydrolysis of this compound (P-pyr) to pyruvate (B1213749) and inorganic phosphate (B84403). nih.govfrontiersin.org The enzyme's active site is a precisely arranged pocket that binds both the substrate and essential metal cofactors. acs.orgnih.gov

Structural studies of PPH from Variovorax sp. Pal2 have revealed a conserved catalytic scaffold supported by an (α/β)8 barrel fold. acs.org The active site anchors the substrate, P-pyr, and a magnesium ion (Mg2+). acs.orgnih.gov This Mg2+ ion is octahedrally coordinated, interacting with the C(1) and C(2) oxygen atoms of P-pyr or an inhibitor like oxalate. researchgate.net The coordination sphere is completed by interactions with specific amino acid residues and bridging water molecules. acs.orgacs.org Key residues involved in Mg2+ coordination include Asp58, Asp85, Asp87, and Glu114, which bind the metal ion via bridging water molecules. acs.org The carboxylate group of the substrate is recognized and stabilized by interactions with the main-chain amide groups of Gly43 and another residue, the side chain hydroxyl of Ser42, and the side chain of Trp40. researchgate.net

The catalytic mechanism proposed for PPH is analogous to that of the related enzyme phosphoenolpyruvate mutase (PEPM), with a key difference being the activation of a water molecule as a nucleophile by the Thr118 residue located on a flexible loop. nih.govresearchgate.net This loop, which caps (B75204) the active site, is notably disordered in PPH structures, in contrast to PEPM where it adopts a more defined conformation upon substrate binding. acs.orgnih.gov

| Ion | Role in PPH Catalysis |

| Mg²⁺ | Efficient activator, essential for anchoring the substrate in the active site. acs.org |

| Mn²⁺ | Efficient activator of both PPH and PEPM. acs.org |

| Co²⁺ | Efficient activator of PPH, showing the highest activation in some studies. nih.govacs.org |

| Ca²⁺ | Does not activate PPH and acts as a competitive inhibitor against Mg²⁺. acs.org |

| Zn²⁺ | Does not activate PPH, unlike its effective activation of PEPM. acs.org |

Comparison of PPH Structure with Phosphoenolpyruvate Mutase and Isocitrate Lyase

PPH belongs to the phosphoenolpyruvate (PEP) mutase/isocitrate lyase (PEPM/ICL) superfamily. acs.orgnih.gov Members of this superfamily share a characteristic (α/β)8-barrel fold with a swapped eighth helix. acs.org PPH shares the highest sequence identity (around 40%) and functional similarity with PEPM, the enzyme responsible for the formation of P-pyr from phosphoenolpyruvate. frontiersin.orgacs.org This close relationship suggests that PPH may have evolved from PEPM. acs.org

The structural resemblance between PPH and PEPM is most striking in the active site. acs.org Both enzymes utilize a similar catalytic scaffold and a flexible gating loop to control access to the active site. acs.orgnih.gov However, a key difference lies in the behavior of this loop. In PEPM, the loop becomes ordered and sequesters the bound inhibitor from the solvent, whereas in PPH, it remains disordered even in the presence of a substrate or inhibitor. acs.orgnih.gov This difference in loop dynamics, potentially influenced by crystal packing, may be a primary factor in the functional divergence between the two enzymes. acs.org

A single amino acid substitution in the active site is thought to be a key determinant of the functional divergence between PPH and PEPM. frontiersin.org The proposed catalytic mechanism for PPH involves the activation of a water molecule by Thr118 on the gating loop, a feature that distinguishes it from the intramolecular phosphoryl transfer reaction of PEPM. nih.govresearchgate.net

Isocitrate lyase (ICL), another member of the superfamily, also shares the core (α/β)8-barrel fold. acs.org However, the active site and catalytic mechanism of ICL, which cleaves isocitrate, are distinct from those of PPH and PEPM, reflecting the diverse catalytic capabilities that have evolved from a common structural framework within this superfamily. nih.gov

Structural Studies of Phosphonopyruvate Decarboxylase (Ppd)

Phosphonopyruvate decarboxylase (Ppd) is a crucial enzyme in the biosynthesis of phosphonate compounds, catalyzing the decarboxylation of this compound to produce phosphonoacetaldehyde (B103672) and carbon dioxide. nih.govnih.govwikipedia.org

Crystal Structures and Quaternary Organization of Ppd (e.g., homodimeric, heterodimeric)

The quaternary structure of Ppd can vary between different organisms. For instance, the Ppd from Bacteroides fragilis is a homotrimer, with each subunit having a molecular weight of 41,184 Da. nih.govrhea-db.org In contrast, the Ppd from the rhizocticin biosynthesis pathway, known as RhiEF, is a heterooligomeric complex. nih.govacs.org Specifically, RhiEF forms a dimer of heterodimers (an α2β2-like structure). nih.govacs.org

Crystal structures of Ppd have provided significant insights into its architecture. The RhiEF complex structure has been determined with its cofactor thiamine (B1217682) pyrophosphate (ThDP or TPP) and a magnesium ion (Mg2+) bound. nih.govacs.org The ThDP cofactor is located at the interface of the heterotetrameric subunits. nih.govacs.org

Structural Basis for ThDP and Metal Cofactor Binding in the Active Site

Ppd is a thiamine pyrophosphate (ThDP)-dependent enzyme, and its active site is structured to bind both ThDP and a divalent metal ion, typically Mg2+. nih.govnih.gov In the heteromeric RhiEF, the RhiE and RhiF subunits correspond to the pyrimidine-binding (PYR) and pyrophosphate-binding (PP) domains, respectively, which are common features of ThDP-dependent enzymes. nih.govacs.org The ThDP cofactor binds at the interface between these two domains from different subunits. researchgate.net

In the Bacteroides fragilis Ppd, a specific residue, Asp-260, located within the ThDP binding motif, has been identified as crucial for Mg2+ binding and plays a significant role in catalysis. nih.gov The metal ion, in turn, assists in the binding of the thiamine cofactor. utsa.edu

Implications of Ppd Structure for Substrate Recognition and Catalytic Activity

The structure of Ppd provides a framework for understanding how it recognizes its substrate, this compound, and carries out the decarboxylation reaction. The active site is a cleft formed by domains from different subunits, where the ThDP cofactor is bound in a "V" conformation. researchgate.net The substrate binds in this active site, positioning its α-keto acid moiety for nucleophilic attack by the ylid form of ThDP, a key step in the catalytic cycle of α-keto acid decarboxylases.

While the precise interactions between the substrate and the enzyme are still being fully elucidated, it is clear that the architecture of the active site, including the bound ThDP and metal ion, is critical for both substrate binding and the subsequent electronic rearrangements required for decarboxylation. researchgate.net The promiscuity of the B. fragilis Ppd, which can slowly decarboxylate pyruvate and sulfopyruvate, suggests some flexibility in substrate recognition. nih.gov

Evolutionary Analysis Based on Ppd Structural Comparisons

Structural comparisons of Ppd with other ThDP-dependent enzymes have provided insights into its evolutionary history. The ThDP-dependent enzyme family is diverse, with members falling into different families based on structural similarities. researchgate.net It is believed that these enzymes evolved from a common ancestor. researchgate.net

Computational and Theoretical Investigations of 3 Phosphonopyruvate Chemistry

Quantum Mechanical/Molecular Mechanical (QM/MM) Simulations of Enzymatic Reactions

QM/MM simulations have become an indispensable tool for elucidating the intricate details of enzyme-catalyzed reactions. By treating the chemically active region with quantum mechanics and the surrounding protein and solvent with molecular mechanics, these simulations can accurately model the electronic rearrangements that occur during catalysis.

Elucidating Phosphoryl Transfer Mechanisms in Ppm

The conversion of phosphoenolpyruvate (B93156) (PEP) to 3-phosphonopyruvate, catalyzed by phosphonopyruvate (B1221233) mutase (Ppm), involves a complex intramolecular phosphoryl transfer. While specific QM/MM simulations detailing the complete free energy profile for Ppm are not extensively documented in publicly available literature, insights can be drawn from computational studies on analogous phosphoryl transfer enzymes. nih.govnih.govnih.govresearchgate.net These studies often explore the nature of the transition state, which can be either associative (where the bond to the incoming nucleophile forms before the bond to the leaving group breaks) or dissociative (where the leaving group departs before the nucleophile attacks). For many phosphoryl transfer reactions, a dissociative mechanism involving a metaphosphate-like transition state is favored. rsc.org

Modeling studies combined with site-directed mutagenesis of the Mytilus edulis Ppm have provided valuable, albeit indirect, computational insights. These studies proposed two feasible binding modes for the substrate, phosphoenolpyruvate (PEP). In "model A," the carboxylate group of PEP interacts with Arg159, positioning the phosphoryl group near Asp58. In "model B," the phosphoryl group interacts with Arg159. Experimental evidence from mutagenesis strongly supports model A, implicating Asp58 in nucleophilic catalysis of the phosphoryl transfer, Arg159 in binding the carboxylate group, and other aspartate and glutamate (B1630785) residues in coordinating the essential Mg(II) ion. nih.govresearchgate.net

Table 1: Key Active Site Residues in Mytilus edulis Ppm and their Proposed Functions from Modeling and Mutagenesis Studies. nih.govresearchgate.net

| Residue | Proposed Function in Model A (Supported by Evidence) |

| Asp58 | Nucleophilic catalysis of phosphoryl transfer |

| Arg159 | Binding of the PEP carboxylate group |

| Asp85 | Mg(II) binding |

| Asp87 | Mg(II) binding |

| Glu114 | Mg(II) binding |

Simulating C-P Bond Cleavage in PPH

Phosphonopyruvate hydrolase (PPH) catalyzes the cleavage of the stable carbon-phosphorus (C-P) bond in this compound to yield pyruvate (B1213749) and inorganic phosphate (B84403). wikipedia.org The catalytic mechanism of PPH from Variovorax sp. Pal2 has been proposed to be analogous to that of phosphoenolpyruvate mutase (PEPM), involving the activation of a water molecule as the nucleophile. nih.gov This proposed mechanism is supported by the crystal structures of PPH in its ligand-free form and in complex with Mg(II) and either the substrate (this compound) or an inhibitor (oxalate). nih.gov

Molecular Dynamics Simulations of this compound-Enzyme Interactions

Molecular dynamics (MD) simulations offer a powerful approach to investigate the dynamic nature of enzyme-substrate interactions. By simulating the movements of atoms over time, MD can reveal conformational changes in both the enzyme and the ligand that are crucial for binding and catalysis. nih.govnih.gov

While specific MD simulation studies focusing on the interaction of this compound with Ppm or PPH are not extensively reported, the principles derived from simulations of other enzyme-ligand systems are highly relevant. mdpi.com MD simulations can be employed to explore the binding process of this compound to the active sites of Ppm and PPH, identifying key intermolecular interactions such as hydrogen bonds and electrostatic contacts that stabilize the enzyme-substrate complex. Furthermore, these simulations can shed light on the conformational dynamics of the enzymes upon substrate binding, including the movement of flexible loops that may be involved in enclosing the active site and facilitating catalysis. mdpi.com Such simulations could also be instrumental in understanding potential substrate channeling between enzymes in the phosphonate (B1237965) biosynthetic pathway, a phenomenon where intermediates are passed directly from one enzyme to the next without diffusing into the bulk solvent. nih.govnih.gov

In Silico Approaches for Structure-Based Inhibitor Design Targeting this compound Metabolizing Enzymes

The enzymes Ppm and PPH represent attractive targets for the development of inhibitors that could serve as chemical probes to study phosphonate biosynthesis or as potential antimicrobial or herbicidal agents. In silico methods, including virtual screening, molecular docking, and pharmacophore modeling, are powerful tools in the rational design of such inhibitors. mdpi.com

Structure-based virtual screening involves docking large libraries of chemical compounds into the three-dimensional structure of the target enzyme's active site to identify potential binders. nih.govmdpi.commyeventflo.com The crystal structures of PPH provide an excellent starting point for such an approach. nih.gov By evaluating the binding poses and predicted affinities of the docked compounds, promising candidates can be selected for experimental validation.

Pharmacophore modeling, another valuable in silico technique, focuses on the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors and acceptors, hydrophobic groups) required for a molecule to bind to the active site of a target enzyme. mdpi.combiointerfaceresearch.comfrontiersin.orgnih.gov A pharmacophore model can be developed based on the structure of the enzyme's active site or from a set of known active inhibitors. This model can then be used to screen compound databases to identify novel molecules with the desired chemical features. Although specific applications of these methods to Ppm and PPH are not yet widely published, the general success of these approaches in discovering potent and selective enzyme inhibitors suggests their significant potential for targeting the enzymes of this compound metabolism. nih.gov

Table 2: In Silico Techniques for Inhibitor Design.

| Technique | Description | Application to this compound Enzymes |

| Virtual Screening | Computationally docking large libraries of compounds into a target's active site. | Identification of potential Ppm and PPH inhibitors from chemical databases. |

| Molecular Docking | Predicting the preferred orientation and binding affinity of a ligand to a target. | Elucidating the binding modes of potential inhibitors to Ppm and PPH. |

| Pharmacophore Modeling | Identifying the essential 3D arrangement of chemical features for binding. | Guiding the search for novel scaffolds for Ppm and PPH inhibitors. |

Advanced Analytical Methodologies in 3 Phosphonopyruvate Research

Development and Application of Enzymatic Assays for 3-Phosphonopyruvate and Related Metabolites

Enzymatic assays provide a highly specific and sensitive means to detect and quantify this compound and its metabolically related compounds. These assays typically rely on the activity of enzymes that use PnPy as a substrate or produce it as a product, with the reaction progress monitored by changes in absorbance or fluorescence.

One of the primary enzymes used in the study of PnPy is phosphonopyruvate (B1221233) hydrolase (PPH) , which catalyzes the cleavage of the C-P bond in PnPy to yield pyruvate (B1213749) and inorganic phosphate (B84403). wikipedia.orgresearchgate.net The activity of this enzyme can be assayed by measuring the formation of pyruvate. wikipedia.org For instance, the pyruvate can be derivatized with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form a colored product that can be quantified spectrophotometrically. nih.gov

Another critical enzyme is phosphoenolpyruvate (B93156) (PEP) mutase , which catalyzes the reversible intramolecular rearrangement of phosphoenolpyruvate to this compound. acs.orgnih.gov Assays for PEP mutase activity are crucial for studying the biosynthesis of PnPy. The reaction can be monitored in the direction of PEP formation from PnPy. The steady-state kinetic constants for PEP mutase from Mytilus edulis were determined by monitoring the conversion of PnPy to PEP. nih.gov

Furthermore, phosphonopyruvate decarboxylase catalyzes the conversion of PnPy to phosphonoacetaldehyde (B103672) and CO2. nih.govresearchgate.net The activity of this enzyme can be assayed by measuring the decrease in the concentration of the substrate PnPy or the formation of the product phosphonoacetaldehyde. nih.gov For example, phosphonoacetaldehyde formation can be assayed by derivatization with DNPH. nih.gov

Coupled enzymatic assays are also frequently employed. For instance, the formation of Coenzyme A (CoASH) from acetyl-CoA and PnPy in the presence of phosphonomethylmalate synthase can be tracked to determine enzyme activity. nih.gov Similarly, some assays couple the reaction to the conversion of NADH to NAD+, which can be monitored spectrophotometrically. frontiersin.org These coupled assays offer versatility and can be adapted for high-throughput screening of enzyme inhibitors. frontiersin.org

A summary of enzymes and their assay principles relevant to this compound research is presented in Table 1.

| Enzyme | Reaction | Assay Principle | Reference(s) |

| Phosphonopyruvate Hydrolase | This compound + H₂O → Pyruvate + Phosphate | Spectrophotometric quantification of pyruvate. | wikipedia.org |

| Phosphoenolpyruvate Mutase | Phosphoenolpyruvate ↔ this compound | Measurement of PEP or PnPy concentration changes. | nih.gov |

| Phosphonopyruvate Decarboxylase | This compound → Phosphonoacetaldehyde + CO₂ | Quantification of phosphonoacetaldehyde via derivatization. | nih.gov |

| Phosphonomethylmalate Synthase | This compound + Acetyl-CoA → Phosphonomethylmalate + CoASH | Tracking the formation of CoASH. | nih.gov |

High-Resolution Spectroscopic Techniques for Structural and Reaction Monitoring

High-resolution spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are indispensable for the structural elucidation of this compound and for monitoring its chemical and enzymatic reactions.

³¹P NMR spectroscopy is a powerful tool for studying phosphorus-containing compounds. It has been used to characterize synthetic this compound, with its chemical shift providing a clear signature. psu.edu For instance, the ³¹P NMR spectrum of the tri(cyclohexylammonium) salt of PnPy shows a singlet at 12.15 ppm (¹H decoupled). psu.edu This technique is also used to monitor the hydrolysis of PnPy, where the disappearance of the PnPy signal and the appearance of the inorganic phosphate signal can be tracked over time. psu.edu Furthermore, ³¹P NMR has been employed to determine the concentration of phosphonate (B1237965) standards. nih.gov

¹H NMR spectroscopy provides detailed information about the proton environment in this compound. The ¹H NMR spectrum of the tri(cyclohexylammonium) salt of PnPy shows a characteristic doublet for the methylene (B1212753) protons at 2.99 ppm, with a large JPH coupling constant of 20.3 Hz, confirming the C-P bond. psu.edu ¹H NMR is also used to analyze reaction intermediates and products in enzymatic assays. researchgate.net For example, it has been used to detect key intermediates in thiamin diphosphate (B83284) (ThDP)-dependent enzymes during catalysis. researchgate.net

Two-dimensional NMR techniques, such as the gradient Heteronuclear Single Quantum Correlation (gHSQC) , which correlates proton and phosphorus signals, have been used to analyze complex reaction mixtures containing phosphonates. nih.gov These advanced NMR methods are crucial for unambiguously assigning signals and determining the structure of novel phosphonate metabolites. nih.govnumberanalytics.com

The stability and hydrolysis of this compound have been monitored across a range of pH values using NMR spectroscopy, revealing that the C-P bond is most rapidly hydrolyzed in the monoanion and dianion forms of the molecule. psu.edu

Chromatographic and Mass Spectrometric Approaches for this compound Profiling and Flux Analysis (e.g., LC-MS)

Chromatographic methods coupled with mass spectrometry, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), have become central to the analysis of this compound and other metabolites due to their high sensitivity and selectivity. creative-proteomics.com

Metabolite Profiling: LC-MS is widely used for the untargeted and targeted profiling of metabolites in biological samples. nih.govwellcomeopenresearch.org Due to the polar nature of this compound, chromatographic techniques like hydrophilic interaction chromatography (HILIC) are often employed for its separation from other cellular components. nih.gov For instance, zwitterionic HILIC has shown good performance for the analysis of energy metabolism-related analytes. nih.gov LC-MS-based methods have been developed for the comprehensive analysis of central carbon metabolism, which includes intermediates like PnPy. wellcomeopenresearch.org High-resolution mass spectrometry coupled with LC allows for the accurate mass determination of metabolites, aiding in their identification. whiterose.ac.uk

Metabolic Flux Analysis (MFA): LC-MS is a powerful tool for metabolic flux analysis, which aims to quantify the rates of metabolic reactions within a cell. creative-proteomics.comnih.gov In MFA studies, cells are fed with stable isotope-labeled substrates (e.g., ¹³C-glucose). The incorporation of these isotopes into downstream metabolites, including this compound, is then measured by MS. nih.gov The resulting mass isotopomer distributions provide valuable information about the activity of different metabolic pathways. creative-proteomics.comnih.gov The softer ionization techniques used in LC-MS, such as electrospray ionization (ESI), are particularly advantageous for analyzing less stable and low-abundance metabolic intermediates like PnPy. creative-proteomics.com

A direct assay for quantifying phosphoenolpyruvate using LC-MS/MS has been developed, which can be adapted for the analysis of this compound due to their structural similarity. scielo.br Such methods are crucial for kinetic characterization of enzymes and for screening potential inhibitors. scielo.br Table 2 summarizes the application of different chromatographic and mass spectrometric techniques in PnPy research.

| Technique | Application | Key Findings/Advantages | Reference(s) |

| LC-MS/MS | Metabolite Profiling | Enables simultaneous coverage of multiple metabolic pathways, including those involving PnPy. | wellcomeopenresearch.org |

| HILIC-LC-MS | Separation of Polar Metabolites | Effective for separating highly polar compounds like PnPy from complex biological matrices. | nih.gov |

| LC-MS-based MFA | Metabolic Flux Analysis | Allows for the quantification of intracellular fluxes by tracking the incorporation of stable isotopes. Soft ionization is suitable for labile intermediates. | creative-proteomics.comnih.gov |

| Direct LC-MS/MS Assay | Enzyme Kinetics and Inhibitor Screening | Provides a direct and sensitive method for quantifying PnPy or related substrates/products in enzymatic reactions. | scielo.br |

Ecological and Biotechnological Significance of 3 Phosphonopyruvate Metabolism

Microbial Distribution and Diversity of 3-Phosphonopyruvate Metabolic Pathways

The ability to synthesize phosphonates is a trait found across a range of microorganisms. The initial, thermodynamically unfavorable step in nearly all phosphonate (B1237965) biosynthetic pathways is the rearrangement of phosphoenolpyruvate (B93156) (PEP) to this compound (PnPy), catalyzed by phosphoenolpyruvate mutase (Ppm or PepM). nih.govmicrobiologyresearch.orgpnas.org This reaction requires a subsequent, thermodynamically favorable step to drive the pathway forward, most commonly the decarboxylation of this compound to phosphonoacetaldehyde (B103672) (PnAA) by the enzyme phosphonopyruvate (B1221233) decarboxylase (Ppd). nih.govpnas.orgnih.gov

The advent of genome sequencing and metagenomics has allowed for large-scale investigation into the prevalence and diversity of phosphonate metabolism in nature. The genes encoding the core biosynthetic enzymes, particularly pepM and ppd, serve as valuable molecular markers for identifying organisms with the potential to produce phosphonates. pnas.orgnih.gov

Research Findings from Genome and Metagenome Analyses:

Prevalence of Biosynthesis Genes: Initial studies using the pepM gene as a marker indicated that approximately 5% of sequenced bacterial genomes and 7% of genome equivalents in metagenomic datasets harbor the genetic machinery for phosphonate biosynthesis. pnas.org Interrogation of databases for the ppd gene, which encodes the decarboxylase that acts on this compound, suggests an even wider distribution. Analysis of whole-genome sequences and marine metagenomic data from the Global Ocean Survey (GOS) found the ppd gene in approximately 10% of the sampled genomes. frontiersin.org

Pathway Diversity: While the conversion of this compound to phosphonoacetaldehyde via Ppd is the most common route, it is not the only one. Genome mining has revealed that about 83-85% of phosphonate biosynthetic pathways proceed through the Ppd-catalyzed decarboxylation. nih.govbiorxiv.org Other, less common, transformations of this compound include transamination to phosphonoalanine (PnAla) and aldol-like condensations. nih.govmicrobiologyresearch.orgresearchgate.net This highlights a branching point at this compound that leads to a wide variety of phosphonate compounds.

Gene Clustering: The genes for phosphonate biosynthesis are typically found clustered together with the pepM gene. nih.gov This genetic organization simplifies the process of genome mining and allows for the prediction of the types of C-P compounds that may be produced by a given microorganism. nih.gov

Distribution of Catabolic vs. Biosynthetic Pathways: Interestingly, the genes for phosphonate catabolism (degradation) are even more widespread than those for biosynthesis. Studies show that 30–40% of microbial strains in genomic and metagenomic datasets encode one or more pathways for breaking down phosphonates, suggesting that these compounds serve as a significant source of phosphorus in many environments. nih.govfrontiersin.org In some ecosystems, such as alkaline serpentinizing systems, genes for phosphonate catabolism are widespread, while biosynthesis genes like pepM and ppd are rarely detected. asm.org

Phosphorus is an essential nutrient for all life but is often a limiting factor for growth in both terrestrial and marine ecosystems. wikipedia.orgkhanacademy.org The vast majority of phosphorus exists as phosphate (B84403) (+5 oxidation state). nih.gov However, the metabolic pathways initiated by this compound introduce chemically stable, reduced phosphorus compounds (phosphonates) into the environment, which play a crucial role in the global phosphorus cycle. frontiersin.orgpnas.org

Key Ecological Roles:

Contribution to Dissolved Organic Phosphorus: Phosphonates, characterized by their stable C-P bond, constitute a significant fraction of the dissolved organic phosphorus (DOP) pool in the oceans, in some cases up to 25%. frontiersin.orgpnas.org The widespread distribution of microbial genes for both the synthesis and degradation of phosphonates underscores their importance as an active component of this reservoir. nih.govfrontiersin.org

Alternative Phosphorus Source: In phosphorus-limited environments, many microorganisms can utilize phosphonates as an alternative source of this essential nutrient. nih.govresearchgate.net The prevalence of phosphonate catabolism genes, which are often highly expressed in situ, indicates that the breakdown of these compounds is a vital strategy for microbial survival. nih.gov

Link to Other Biogeochemical Cycles: The metabolism of phosphonates is intertwined with other major biogeochemical cycles. For instance, the breakdown of methylphosphonate, a product downstream of the this compound pathway, has been identified as a key process in aerobic methanogenesis in marine environments, linking the phosphorus and carbon cycles. pnas.org

Influence of Environmental Conditions: The importance of reduced phosphorus compounds like phosphonates may increase with environmental shifts. Changes in soil saturation and redox potential, potentially driven by climate change, can alter the availability of traditional phosphate, making alternative P sources more critical for ecosystem productivity. rothamsted.ac.uk

This compound Pathway Enzymes as Targets for Biological Control

The unique enzymatic pathways involved in phosphonate biosynthesis, starting with the formation of this compound, present attractive targets for the development of specific inhibitors. Many phosphonate natural products have potent biological activities, acting as antibiotics, herbicides, or virulence factors. pnas.orgnih.govnih.gov Therefore, inhibiting their production can serve as a strategy for controlling pathogenic microorganisms and other pests.

Phosphonates function by mimicking the structure of phosphate esters or carboxylates, allowing them to bind and inhibit essential enzymes in target organisms. nih.govasm.org This principle can be turned against the phosphonate producers themselves. By inhibiting a key step in phosphonate formation, such as the conversion of this compound, the production of a bioactive compound required for pathogenicity or competition can be halted.

Examples and Strategies:

Antimicrobial and Antimalarial Agents: Several clinically and agriculturally important compounds are phosphonates that inhibit essential enzymes. For example, fosmidomycin (B1218577) and FR-900098 are potent antimalarials that block isoprenoid biosynthesis in the parasite. nih.govasm.org The biosynthesis of these inhibitors begins with the formation of this compound.

Targeting Virulence Factors: Some plant pathogens produce phosphonates as virulence factors. Pantoea ananatis, the cause of onion center rot, produces the phosphonate pantaphos, which is necessary and sufficient to cause disease lesions. nih.gov Similarly, phosphonopeptides produced by Bacillus velezensis show strong antibacterial activity against plant pathogens. asm.org Inhibiting the biosynthesis of these compounds in the pathogen could provide a targeted method of disease control.

Disrupting Pathogen Metabolism: Treatment of the pathogenic oomycete Phytophthora capsici with phosphonate has been shown to disrupt its lipid metabolism, specifically by altering the fatty acid composition of its neutral and polar lipids. univ-antilles.fr This suggests that interfering with phosphonate-related pathways can have significant detrimental effects on the pathogen's cellular processes.

The enzymes in the this compound metabolic pathway are ideal targets for the design of selective inhibitors. Because phosphonates are stable mimics of phosphate esters and tetrahedral transition states, analogues of pathway intermediates like this compound can be designed to bind tightly and specifically to their target enzymes. nih.govresearchgate.net

Principles of Inhibitor Design:

Isosteric Mimicry: Phosphonates are isosteres of phosphates, where a stable P-C bond replaces a labile P-O bond. researchgate.net This allows analogues of this compound to be designed as competitive inhibitors that block the active site of enzymes like Ppd or subsequent aminotransferases without being turned over.

Mechanism-Based Inhibition: It is possible to design analogues that act as mechanism-based or "suicide" inhibitors. These molecules are recognized by the target enzyme as a substrate, but during the catalytic process, a reactive species is generated that covalently and irreversibly modifies the enzyme, leading to its inactivation. researchgate.net For example, analogues of phosphoenolpyruvate (the precursor to this compound) have been shown to be highly effective suicide inhibitors of PEP-utilizing enzymes. researchgate.net

Achieving Selectivity: A key advantage of targeting biosynthetic pathways is the potential for high selectivity. Enzymes like Ppd or the specific aminotransferases that act on this compound are unique to these pathways and are often not found in host organisms, such as humans or plants. nih.gov This specificity can reduce off-target effects. The design of selective inhibitors has been successful for other enzyme classes, providing a framework for developing compounds that target the this compound pathway. nih.govnih.gov

Future Research Directions for 3 Phosphonopyruvate Studies

Application of "-Omics" Technologies (Genomics, Proteomics, Metabolomics) to 3-Phosphonopyruvate Research

The application of "-omics" technologies is set to revolutionize our understanding of this compound's role in biological systems. sci-hub.senih.govfrontiersin.org These high-throughput approaches provide a systems-level view of the complex molecular interactions involving PnPy.

Genomics: The increasing availability of microbial genome sequences is a powerful tool for identifying new phosphonate (B1237965) biosynthetic gene clusters. researchgate.net By searching for homologs of PEP mutase (the enzyme that produces PnPy), researchers can pinpoint potential phosphonate-producing organisms and gene clusters that may contain novel enzymes acting on PnPy. researchgate.net This genomic-driven approach has already suggested that a significant number of pathways and novel phosphonates await discovery. microbiologyresearch.org

Proteomics: This technology allows for the large-scale study of proteins, which can be used to identify the enzymes involved in PnPy metabolism under specific conditions. nih.govuninet.edu By comparing the proteomes of organisms grown in the presence and absence of phosphonates, researchers can identify upregulated enzymes that are likely involved in their synthesis or degradation, including those that utilize PnPy.

Metabolomics: This comprehensive analysis of metabolites within a biological sample is crucial for identifying the products of novel PnPy-utilizing pathways. nih.govuninet.edu By analyzing the metabolome of organisms predicted to have novel phosphonate pathways, researchers can directly detect new phosphonate compounds. uninet.edu Furthermore, metabolomics can help elucidate the broader metabolic context in which PnPy is produced and consumed. sci-hub.se

The integration of these "-omics" technologies will provide a more holistic understanding of PnPy metabolism, from the genetic potential to the final metabolic output, and will be instrumental in discovering new pathways and functions related to this key intermediate. nih.govfrontiersin.orghumanspecificresearch.org

Synthetic Biology and Metabolic Engineering for Harnessing this compound Metabolism

Synthetic biology and metabolic engineering offer powerful tools to harness and manipulate the biosynthetic pathways involving this compound for various applications. plos.org This includes the production of valuable phosphonate compounds and the development of novel biocatalysts.

A key strategy in this area is the engineering of microbial hosts to produce specific phosphonates. acs.org This can involve:

Introducing and optimizing phosphonate biosynthetic pathways in well-characterized host organisms like E. coli. This allows for the controlled production of known phosphonates, such as the antibiotic fosfomycin (B1673569) or the herbicide glyphosate. acs.orgnih.gov

Creating novel pathways by combining enzymes from different organisms. This "mix-and-match" approach can lead to the synthesis of novel phosphonate structures that are not found in nature.

Developing whole-cell biosensors for the detection of phosphonates. By linking the expression of a reporter gene (e.g., for fluorescence) to a phosphonate-responsive regulatory system, it is possible to create sensitive and specific biosensors for environmental monitoring or high-throughput screening. acs.orgnih.gov

Advanced Chemical Synthesis and Derivatization of this compound for Research Tools